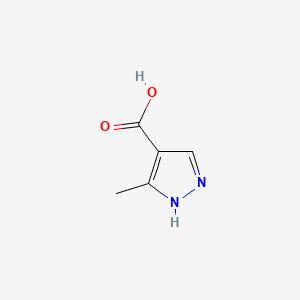

3-Methyl-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

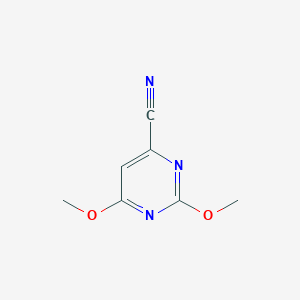

3-Methyl-1H-pyrazole-4-carboxylic acid is a chemical compound . It consists of a pyrazole ring with a methyl and carboxylic acid group attached in specific positions .

Synthesis Analysis

The synthesis of this compound involves several steps . The first step involves the reaction of dichloro ethyl acetoacetate with a Vilsmeier reagent to obtain an intermediate. This intermediate then undergoes a cyclization reaction with methyl hydrazine to form a pyrazole ring. The resulting compound then undergoes a halogen exchange reaction with a fluorination reagent. Finally, the product is hydrolyzed with sodium hydroxide and neutralized with an acid to obtain high-purity this compound .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using crystallographic results and solid-state NMR .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, it has been used to synthesize mononuclear complexes and 3D coordination polymers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 384.2±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Aplicaciones Científicas De Investigación

Fungicidal Activity

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate in the synthesis of several commercial fungicides. These fungicides belong to the class of succinate dehydrogenase inhibitors (SDHIs). SDHIs disrupt the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase), which is essential for energy production in fungi. Notably, this compound has been employed in the development of novel fungicides with improved efficacy against phytopathogenic fungi .

Chemical Synthesis and Medicinal Chemistry

Beyond specific applications, researchers continue to explore the synthetic versatility of this compound. Its unique structure and functional groups make it valuable for designing novel molecules in medicinal chemistry.

Safety and Hazards

According to the notifications provided by companies to ECHA in REACH registrations, this substance is harmful if swallowed . Other safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Related compounds have been used in the synthesis of metal complexes, which have shown catalytic activity .

Mode of Action

It’s worth noting that related compounds have been involved in the formation of metal complexes, which have shown catalytic activity .

Biochemical Pathways

Related compounds have been noted to inhibit succinate dehydrogenase (sdhi), a key enzyme in the citric acid cycle .

Propiedades

IUPAC Name |

5-methyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(5(8)9)2-6-7-3/h2H,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYYXPDTFLUERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961104 | |

| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40704-11-8 | |

| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 3-Methyl-1H-pyrazole-4-carboxylic acid in scientific research?

A: this compound serves as a versatile building block in several research areas. Primarily, it acts as a ligand in coordination chemistry, forming complexes with various metals like copper, cadmium, and zinc [, , , ]. These complexes exhibit intriguing properties, making them suitable for applications like supercapacitors [], luminescent materials [, ], and potentially as catalysts for reactions like oxygen evolution and reduction []. Additionally, derivatives of this compound have shown potential as anti-tobacco mosaic virus agents [].

Q2: How is the structure of this compound confirmed?

A: The structure of this compound and its derivatives is confirmed through a combination of techniques, including melting point determination, infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance spectroscopy (NMR) - both proton (1H) and carbon (13C) [, ]. These methods provide complementary data on the compound's molecular weight, functional groups, and connectivity, confirming its identity.

Q3: Can you elaborate on the synthesis of this compound?

A: The synthesis of this compound involves a three-step process []. First, ethyl 2-(ethoxymethylene)-3-oxobutanoate is synthesized from ethyl acetoacetate and ethyl orthoformate. This compound then undergoes cyclization with hydrazine hydrate to yield ethyl 3-methyl-1H-pyrazole-4-carboxylate. Finally, hydrolysis of the ester group in the presence of sodium hydroxide produces the target compound, this compound. This process has been successfully scaled up 50-fold, demonstrating its suitability for potential industrial production [].

Q4: What are the structural characteristics of metal complexes formed with this compound?

A: this compound can adopt various coordination modes, resulting in structurally diverse metal complexes [, , , ]. For instance, in a copper complex, it forms a three-dimensional network where each copper ion is in a triangular bipyramid geometry, bridged by tetrafluoroterephthalic acid ligands []. In contrast, it creates a one-dimensional coordination polymer with zinc, linked by the same bridging ligand []. The specific coordination geometry and resulting dimensionality depend on the metal ion and other ligands present.

Q5: Have any studies explored the Structure-Activity Relationship (SAR) of this compound derivatives?

A: Yes, research on pyrazole amide derivatives, utilizing this compound as a scaffold, has investigated their anti-tobacco mosaic virus (TMV) activity []. This study synthesized a series of compounds, modifying the aryl substituents on the pyrazole rings. Preliminary bioassays indicated that these structural modifications influenced the in vivo and in vitro activity against TMV. Notably, compound 3p, a specific derivative with distinct aryl substitutions, exhibited the most potent antiviral activity compared to the reference compound, ningnanmycin []. This highlights the potential of SAR studies for optimizing the biological activity of this compound derivatives.

Q6: What analytical techniques are typically employed to study this compound and its derivatives?

A: Characterization and quantification of this compound and its derivatives often utilize a combination of techniques. These include spectroscopic methods like UV-Vis, FT-IR, and NMR (1D & 2D) [], as well as mass spectrometry (HRMS) []. These techniques provide comprehensive information about the compound's structure, purity, and presence in complex mixtures. Additionally, techniques like thermogravimetric analysis are used to study the thermal stability of metal-organic frameworks formed with the acid [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B3176624.png)

![3-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B3176684.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3176685.png)

![4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B3176700.png)